2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[1,2-b]pyridazine core in the structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .
Biochemical Pathways
The compound inhibits TAK1, which is upregulated and overexpressed in multiple myeloma (MM) . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to potential therapeutic effects .
Pharmacokinetics
The compound’s potency against tak1 suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits significant anti-proliferative activity, particularly against multiple myeloma cell lines . For instance, it inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the 4-methoxyphenyl group: This step involves the substitution of a hydrogen atom on the imidazo[1,2-b]pyridazine core with a 4-methoxyphenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Thioether formation:
Acetamide formation: The final step involves the acylation of the intermediate with phenethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and may have similar biological activities.
4-methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group may exhibit similar chemical reactivity and biological properties.
Thioether-containing compounds: These compounds have a sulfur linkage similar to the thioether group in the target compound.
Uniqueness
2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide is unique due to the combination of its imidazo[1,2-b]pyridazine core, 4-methoxyphenyl group, and thioether linkage. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-19-9-7-18(8-10-19)20-15-27-21(25-20)11-12-23(26-27)30-16-22(28)24-14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRCZCMGQLIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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